Isophthaloyl dichloride

Beschreibung

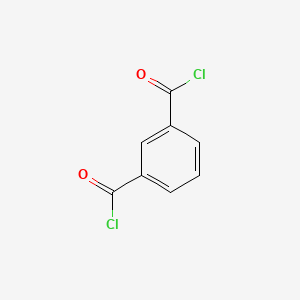

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

benzene-1,3-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQSRULYDNDXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30942-71-3 | |

| Record name | 1,3-Benzenedicarbonyl dichloride, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30942-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3026641 | |

| Record name | 1,3-Benzenedicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Solid; [Hawley] White crystalline solid; [MSDSonline] | |

| Record name | 1,3-Benzenedicarbonyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isophthaloyl dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

276 °C | |

| Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

356 °F OC | |

| Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ETHER & OTHER ORG SOLVENTS, SLIGHTLY SOL IN WATER & ALCOHOL | |

| Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3880 @ 17 °C/4 °C | |

| Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALLINE SOLID, PRISMS FROM ETHER | |

CAS No. |

99-63-8 | |

| Record name | Isophthaloyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isophthaloyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarbonyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isophthaloyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHTHALOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A3LDJ6CL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

43-44 °C | |

| Record name | 1,3-BENZENEDICARBONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways of Isophthaloyl Dichloride

Established Industrial Synthesis Routes

The primary industrial methods for synthesizing isophthaloyl dichloride rely on the chlorination of either isophthalic acid or m-xylene (B151644). These routes are favored for their efficiency and scalability.

The most prevalent industrial method involves the direct chlorination of isophthalic acid using various chlorinating agents. Thionyl chloride (SOCl₂) and phosgene (B1210022) (COCl₂) are the most common reagents used in this process. patsnap.comorganicintermediate.comguidechem.com

When using thionyl chloride, isophthalic acid is typically subjected to a reflux reaction with an excess of thionyl chloride in the presence of a catalyst. patsnap.com Catalysts such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide are often employed to facilitate the reaction. patsnap.com After the reaction is complete, unreacted thionyl chloride is recovered through distillation, and the final product is purified by vacuum distillation. patsnap.com Another approach involves using acetonitrile (B52724) as an auxiliary catalyst with thionyl chloride, which has been shown to shorten reaction times by 30% and increase yields to over 99%, with a product purity of 99.92% or higher. kaimosi.com

The phosgene method is also widely used, where the phosgenation reaction is typically carried out with a formamide-based catalyst. organicintermediate.comgoogle.com To achieve higher yields, isophthalic acid can first be converted into its intermolecular acid anhydride, using the isophthaloyl chloride product itself as the reaction solvent. organicintermediate.com A patented process describes using phosgene with catalysts like N-phenyl-N-methylbenzamide or 4-dimethylamino-pyridine in a solvent such as dichloroethane or toluene (B28343). google.com

Table 1: Industrial Chlorination of Isophthalic Acid

| Chlorinating Agent | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Purity (%) | Yield (%) | Reference |

| Thionyl Chloride | N,N-dimethylformamide | - | Reflux | - | - | >99 | patsnap.com, kaimosi.com |

| Phosgene | N-phenyl-N-methylbenzamide | Dichloroethane, Toluene, etc. | 70-120 | 3-7 | >99.95 | - | google.com |

An alternative industrial route starts with m-xylene. researchgate.net This process involves the photochlorination of m-xylene to produce 1,3-bis(trichloromethyl)benzene (B1219691) (also known as α,α,α,α',α',α'-hexachloro-m-xylene). google.comgoogle.com This intermediate is then reacted with isophthalic acid to yield this compound. google.comgoogle.com

A specific synthesis involves feeding excess chlorine gas into m-xylene at 110-140°C for 4-10 hours under the irradiation of an LED light source. google.com The resulting 1,3-bis(trichloromethyl)benzene crude product is then reacted with isophthalic acid at 120-140°C for 2-8 hours in the presence of a catalyst like zinc chloride. google.comresearchgate.net This method reports product yields greater than 96% and a purity exceeding 99.9%. google.com The reaction can also be performed using ultraviolet-containing rays for the initial chlorination step. google.com

Table 2: Synthesis from m-Xylene

| Step | Reactants | Conditions | Product | Reference |

| 1. Photochlorination | m-Xylene, Chlorine | 110-140°C, LED or UV light | 1,3-bis(trichloromethyl)benzene | google.com, google.com |

| 2. Reaction | 1,3-bis(trichloromethyl)benzene, Isophthalic Acid | 120-140°C, Catalyst (e.g., ZnCl₂) | This compound | google.com, researchgate.net |

Chlorination of Isophthalic Acid

Laboratory-Scale and Specialized Synthesis Protocols

For laboratory and specialized applications, other chlorinating agents and reaction pathways are utilized, offering different advantages in terms of reactivity and handling.

Phosphorus pentachloride (PCl₅) can be used to convert isophthalic acid to this compound. organicintermediate.comguidechem.comchemdad.com The reaction typically involves heating a mixture of solid isophthalic acid and phosphorus pentachloride until it melts and the reaction proceeds. researchgate.netguidechem.com However, this method can be challenging for larger-scale production because PCl₅ is a solid that readily absorbs moisture, which can complicate determining the correct proportions of reactants. google.com A related synthesis for 5-chlorosulfonyl isophthaloyl acid chloride uses PCl₅ at a reaction temperature of 170°C for 15 hours. google.com The mechanism involves the interaction of the carboxylic acid with PCl₅ to form the acyl chloride. researchgate.net

The Vilsmeier-Haack reaction provides another pathway for the synthesis of acid chlorides. researchgate.net In the context of producing this compound, this involves reacting isophthalic acid with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). patsnap.comresearchgate.net The DMF and thionyl chloride first react to form a Vilsmeier reagent, a chloroiminium salt. researchgate.netwikipedia.org This reagent then acts as the activating agent for the conversion of the carboxylic acid groups to acyl chloride groups. ijpcbs.com This catalytic approach is essentially the basis for the industrial thionyl chloride method mentioned previously. patsnap.com

Reactions Involving Phosphorus(V) Chloride

Green Chemistry Approaches in this compound Synthesis Research

There is a growing interest in developing more environmentally benign methods for chemical synthesis. In the context of this compound, green chemistry principles are being applied to both its synthesis and its use.

One area of research focuses on the preparation of the Vilsmeier-Haack reagent itself. An environmentally friendly method has been developed using phthaloyl dichloride and DMF, which avoids the use of toxic reagents like phosgene or thionyl chloride. scirp.orgresearchgate.net A key advantage of this process is that the byproduct, phthalic anhydride, can be recovered in high yield and reused. scirp.orgresearchgate.net

The use of LED light sources instead of traditional mercury UV lamps for the photochlorination of m-xylene represents a greener approach due to lower energy consumption and the avoidance of heavy metals. google.com Furthermore, chlorine chemistry itself can be viewed through a green lens, as chlorine is industrially produced from sodium chloride (NaCl), an abundant natural resource. researchgate.net

Additionally, research has demonstrated the use of isophthaloyl chloride in green chemical reactions. For example, a rapid and efficient synthesis of amides has been developed by reacting various amines with acid chlorides, including isophthaloyl chloride, in a simple phosphate (B84403) buffer. This metal-free process under neutral conditions is eco-friendly and easily scalable. tandfonline.com

Purification and Characterization Techniques in Synthetic Studies

The synthesis of this compound (IPC) yields a product that requires purification to remove unreacted starting materials, byproducts, and residual solvents. The purity of IPC is critical, particularly for its primary application in the synthesis of high-performance polymers like polyisophthalamides. Various purification and characterization techniques are employed to ensure the final product meets the stringent requirements for polymerization processes. acs.org

Purification Techniques

Common industrial methods for the purification of crude this compound include vacuum distillation and recrystallization. acs.orgnasa.gov

Vacuum Distillation: This is a prevalent industrial technique for purifying IPC. acs.org The process involves heating the crude product under reduced pressure, which lowers the boiling point of IPC, allowing it to be separated from less volatile impurities. A multi-stage distillation process is often employed. For instance, an initial distillation at atmospheric and then reduced pressure can remove volatile components like excess thionyl chloride, a common reagent in IPC synthesis. patsnap.com This is followed by a high-vacuum distillation using thin-film evaporators to isolate pure this compound. patsnap.com The specific temperatures and vacuum levels can be optimized to enhance separation efficiency. For example, a two-stage thin-film evaporation process might involve a first stage at 120°C and a vacuum of 660 mmHg, followed by a second stage at 165°C and a vacuum of 750 mmHg. patsnap.com Another approach involves rectification in a packed tower, where light components are removed at a top temperature of 40°C under 50 kPa pressure, and high-purity IPC is obtained at a still liquid temperature of 140°C under 10 kPa pressure. google.com

Recrystallization: this compound can also be purified by recrystallization. nasa.gov This laboratory-scale technique involves dissolving the crude solid IPC in a suitable hot solvent and then allowing it to cool, causing the purified IPC to crystallize out while impurities remain in the solution. Hexane is a commonly used solvent for this purpose. nasa.gov After crystallization, the purified product is collected by filtration.

Layer Melt Crystallization (LMC): A more recent and environmentally friendly purification method is layer melt crystallization. acs.orgacs.org This technique is recognized for its low energy consumption and reduced chemical waste. acs.org In LMC, a layer of crystalline IPC is formed on a cooled surface from the molten crude product. This is followed by a "sweating" process, where the temperature is slightly raised to melt and remove the entrapped impurities from the crystal layer. acs.org Studies have shown that LMC can significantly improve the purity of IPC, for instance, from an initial purity of 97.811% to a final purity of 99.381%. acs.orgacs.org The efficiency of this process is influenced by parameters such as the cooling rate, crystallization temperature, sweating temperature, and heating rate. acs.org

Table 1: Purification Parameters for this compound

| Purification Method | Key Parameters | Typical Values | Purity Achieved | Source |

|---|

| Vacuum Distillation | Temperature & Pressure | Stage 1: 120°C, 660 mmHg Stage 2: 165°C, 750 mmHg | >99.95% | patsnap.comgoogle.com | | Recrystallization | Solvent | Hexane | High (exact % not specified) | nasa.gov | | Layer Melt Crystallization | Cooling & Sweating | Cooling Rate: 0.05 K/min Crystallization Temp: 310.15 K Sweating Temp: 313.15 - 316.15 K | 99.381% | acs.org |

Characterization Techniques

To confirm the identity and assess the purity of the synthesized this compound, a suite of analytical techniques is utilized. These methods provide information about the molecular structure, functional groups, and purity level of the compound.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. rsc.orgavantorsciences.comderpharmachemica.com A key feature is the strong stretching vibration of the carbonyl group (>C=O) in the acid chloride, which typically appears around 1734 cm⁻¹. derpharmachemica.com The presence of C-O-C symmetric and asymmetric stretching bands further confirms the ester linkage in polyesters synthesized from IPC. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. nih.govkaimosi.com The ¹H NMR spectrum of this compound would show signals corresponding to the aromatic protons. nih.gov The chemical shifts and splitting patterns of these signals are unique to the 1,3-disubstituted benzene (B151609) ring of the isophthaloyl moiety. Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. kaimosi.com

Chromatographic Techniques:

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture. It is used to determine the purity of this compound. researchgate.netsigmaaldrich.com By comparing the retention time of the sample to that of a known standard, the identity of IPC can be confirmed, and the area of the peak can be used to quantify its purity. Assays often specify a purity of ≥98.0% as determined by GC. sigmaaldrich.com

Liquid Chromatography (LC): Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is another method used for the analysis of this compound. google.comresearchgate.net A patent describes using liquid-phase chromatographic analysis to confirm a product purity of greater than 99.95%. google.com

Other Techniques:

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be employed for the characterization of polymers derived from IPC. rsc.org

Melting Point Analysis: The melting point of a pure crystalline solid is a sharp, well-defined temperature. The melting point of this compound is typically in the range of 42-45°C. avantorsciences.comsigmaaldrich.com A broad or depressed melting point range can indicate the presence of impurities.

Elemental Analysis: This technique determines the elemental composition (carbon, hydrogen, chlorine, oxygen) of the compound, which can be compared to the theoretical values calculated from its molecular formula (C₈H₄Cl₂O₂). derpharmachemica.comrecentscientific.com

Titration: Titration can be used to determine the assay of this compound by reacting the acid chloride groups with a standard solution. avantorsciences.comfujifilm.com

Table 2: Characterization Data for this compound

| Technique | Observed Property | Typical Value/Result | Source |

|---|---|---|---|

| IR Spectroscopy | Carbonyl (>C=O) stretch | ~1734 cm⁻¹ | derpharmachemica.com |

| ¹H NMR Spectroscopy | Aromatic Protons | Consistent with structure | avantorsciences.comnih.gov |

| Gas Chromatography | Purity Assay | ≥98.0% | sigmaaldrich.com |

| Melting Point | Melting Range | 42-45 °C | avantorsciences.comsigmaaldrich.com |

| Molecular Formula | --- | C₈H₄Cl₂O₂ | thermofisher.com |

Polymerization and Functionalization Strategies Involving Isophthaloyl Dichloride

Homopolymerization Mechanisms

Homopolymerization of isophthaloyl dichloride is a process where IPC molecules react with themselves, typically in the presence of a suitable co-monomer or initiator, to form a polymer. ontosight.ai This process is fundamental to creating polyester-based materials with desirable characteristics such as high thermal stability and chemical resistance. ontosight.ai

The synthesis of polyester-based architectures from this compound involves its reaction with diols. While technically a copolymerization, the focus here is on the polyester (B1180765) formation driven by the isophthaloyl moiety. The reaction of this compound with a diol, such as ethylene (B1197577) glycol or bisphenol A, results in the formation of a polyester. spuvvn.eduderpharmachemica.com The meta-substitution of the acyl chloride groups in IPC leads to polymers with a less linear and more kinked structure compared to those derived from its isomer, terephthaloyl chloride. This structural irregularity can disrupt chain packing, often leading to amorphous polymers with lower melting points and improved solubility. spuvvn.edu

For instance, the polycondensation of this compound with bisphenol A yields a polyarylate, a type of polyester known for its high-performance properties. tandfonline.comtandfonline.comcapes.gov.br The resulting polymer chains consist of repeating units of the isophthaloyl group and the bisphenol A residue linked by ester bonds. These polyesters find applications in various fields due to their thermal stability and mechanical strength. ontosight.ai

The formation of the ester linkage is a cornerstone of polyester synthesis. The reaction mechanism is a nucleophilic acyl substitution. The process begins with the attack of a hydroxyl group from a diol on the electrophilic carbonyl carbon of one of the acyl chloride groups of this compound. operachem.com This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, and a chloride ion is eliminated as a leaving group, resulting in the formation of an ester bond and the release of hydrogen chloride. operachem.com

This reaction is typically carried out in the presence of an acid scavenger, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrogen chloride byproduct and drive the reaction to completion. jocpr.comresearchgate.net The formation of the second ester linkage at the other acyl chloride site on the same this compound molecule allows for the growth of the polymer chain.

Formation of Polyester-Based Architectures

Interfacial Polycondensation

Interfacial polycondensation is a powerful technique for synthesizing polymers at the interface of two immiscible liquids. scribd.comedrc.gov.eg In the context of this compound, this typically involves dissolving the IPC in an organic solvent and a diol in an aqueous alkaline solution. derpharmachemica.comtandfonline.com The polymerization reaction occurs rapidly at the interface of the two phases.

The kinetics of interfacial polycondensation are complex, influenced by both the rates of chemical reaction and the diffusion of monomers to the interface. tandfonline.comresearchgate.net

Stirring Speed: The rate of stirring has a significant impact on the interfacial area between the two liquid phases. Initially, increasing the stirring speed increases the interfacial area, which can lead to a higher reaction rate and polymer yield. tandfonline.com However, beyond a certain point, excessively high stirring speeds can lead to the formation of smaller polymer particles and may increase the rate of side reactions, such as the hydrolysis of the acyl chloride groups, which can be detrimental to the molecular weight of the polymer. tandfonline.comnih.gov Studies have shown that the molecular weight of the polymer often shows a marked dependence on stirring speed up to a certain rpm, after which it may decrease. tandfonline.com

Catalytic Systems: Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, are often employed in interfacial polycondensation to facilitate the transfer of the phenoxide or alkoxide ions from the aqueous phase to the organic phase where the reaction with this compound occurs. researchgate.netwiley.comscite.ai The presence of a catalyst can significantly increase the reaction rate and the yield of the polymer. wiley.com For example, in the polycondensation of this compound and diphenolic acid, the use of tetrabutylammonium (B224687) chloride as a phase transfer catalyst resulted in a notable increase in both the yield and the intrinsic viscosity of the resulting polyester. wiley.com

Temperature: Temperature influences the rate of polymerization, with higher temperatures generally leading to faster reaction rates due to increased kinetic energy of the molecules. ajpojournals.org However, an excessively high temperature can also increase the rate of hydrolysis of this compound, a competing reaction that deactivates the monomer and limits the molecular weight of the polymer. researchgate.net Therefore, an optimal temperature is often sought to balance the rate of polymerization with the rate of hydrolysis. kpi.ua The activation energy of the polymerization reaction provides insight into its temperature sensitivity.

Kinetic studies have been conducted to determine the rate constants and activation energies for the interfacial polycondensation of this compound with various diols. These parameters are crucial for understanding and optimizing the polymerization process.

For the uncatalyzed polycondensation of this compound with bisphenol A at 22°C, a rate constant of the order of 3 x 10⁻¹ L/mol·sec has been reported. tandfonline.com The activation energy for this uncatalyzed reaction was found to be approximately 6.7 kcal/mole. tandfonline.com In the presence of a catalyst like triethylbenzylammonium chloride (TEBA), the activation energy was significantly lowered to 2.2 kcal/mole, demonstrating the catalytic effect on the reaction rate. tandfonline.com

| Condition | Parameter | Value |

|---|---|---|

| Uncatalyzed | Rate Constant (at 22°C) | ~3 x 10⁻¹ L/mol·sec |

| Activation Energy | 6.7 kcal/mole | |

| Catalyzed (TEBA) | Rate Constant | - |

| Activation Energy | 2.2 kcal/mole |

The following table presents data on the effect of stirring speed on the rate constant of the polycondensation reaction. It is important to note that at lower stirring speeds, the process is diffusion-controlled, while at higher speeds, it becomes kinetically controlled. tandfonline.com

| Stirring Speed (rpm) | Rate Constant (k) | Controlling Factor |

|---|---|---|

| 1000 | - | Diffusion Controlled |

| 2000 | - | |

| 3000 | - | |

| 5000 | - | Kinetically Controlled |

| 7000 | - | |

| 9000 | - |

Reaction Kinetics and Mechanistic Studies

Identification of Rate-Determining Steps

In interfacial polycondensation, where an aqueous solution of a diamine or diol reacts with an organic solution of this compound, the transport of reactants to the interface is crucial. Research has shown that the reaction rate is dependent on stirring speed. researchgate.net At low stirring speeds (e.g., below 5000 rpm), the rate of polymerization is limited by the diffusion of the reacting species to the liquid-liquid interface. Current time information in Bangalore, IN. As the stirring speed increases, the interfacial area expands, and the diffusion limitations are overcome. At higher stirring speeds, the process becomes kinetically controlled, meaning the rate is determined by the intrinsic speed of the chemical reaction between the functional groups. Current time information in Bangalore, IN.

Polymerization with Bisphenols (e.g., Bisphenol A, Chlorobisphenol II)

This compound readily undergoes polycondensation with various bisphenols to form polyarylates, a class of polyesters known for their thermal stability and mechanical strength. The reaction is commonly carried out using interfacial polycondensation, where the bisphenol is dissolved in an aqueous alkaline solution and the isophthaloyl chloride is in an immiscible organic solvent. derpharmachemica.com

The type of bisphenol used significantly influences the reaction rate and the properties of the resulting polymer. For instance, in a comparative study, Bisphenol A was found to react nearly twice as fast with isophthaloyl chloride as 2,2-Bis(4-hydroxyphenyl)-1,1-dichloroethane (Chlorobisphenol II or CBP II). Current time information in Bangalore, IN. This difference is attributed to the greater nucleophilicity of the Bisphenol A dianion compared to the dianion of CBP II. Current time information in Bangalore, IN. Polyesters derived from Bisphenol-A and isophthaloyl chloride have been commercialized due to their valuable properties. derpharmachemica.com

The table below summarizes findings from the polymerization of isophthaloyl chloride with different bisphenols.

| Bisphenol Monomer | Polymerization Method | Key Findings | Reference |

| Bisphenol-A (BPA) | Interfacial Polycondensation | Forms high molecular weight polyarylates; commercialized products exist. derpharmachemica.comijesi.org | derpharmachemica.com, ijesi.org |

| Chlorobisphenol II (CBP II) | Interfacial Polycondensation | Reacts slower than Bisphenol A due to lower nucleophilicity of its dianion. Current time information in Bangalore, IN. | Current time information in Bangalore, IN. |

| Phenolphthalein | Interfacial Polycondensation | High polymer yield (95%) and inherent viscosity (0.93 dL/g) achieved. scribd.com | scribd.com |

| Various Aromatic Diols | Interfacial Polycondensation | Yields for isophthaloyl-based polyesters ranged from 80% to 92%. derpharmachemica.com | derpharmachemica.com |

Polycondensation with Aromatic Diamines for Polyamide Formation

The polycondensation of this compound with aromatic diamines is a fundamental method for synthesizing aromatic polyamides, or aramids. These polymers are renowned for their exceptional thermal resistance and mechanical properties. The commercial aramid poly(m-phenylene isophthalamide), known by the trade name Nomex®, is produced by the low-temperature solution polycondensation of m-phenylenediamine (B132917) (MPD) and this compound (IPC). mdpi.com

The reaction is typically performed in polar aprotic solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), often with the addition of salts such as lithium chloride (LiCl) to enhance the solubility of the forming polymer. mdpi.com A wide variety of aromatic diamines have been polymerized with IPC to create aramids with tailored properties. For example, introducing bulky pendent groups or flexible ether linkages into the diamine monomer can improve the solubility and processability of the resulting polyamides without significantly compromising their thermal stability. lew.rokpi.ua

The following table presents examples of polyamides synthesized from this compound and various aromatic diamines.

| Aromatic Diamine | Polymerization Method | Resulting Polymer Properties | Reference |

| m-Phenylenediamine (MPD) | Low-Temperature Solution Polycondensation | Forms the commercial aramid MPIA (Nomex®); high thermal stability. mdpi.com | mdpi.com |

| 4-[4-(1-Methyl-1-phenylethyl)phenoxy]-1,3-diamino benzene (B151609) | Low-Temperature Interfacial Polycondensation | Resulted in medium molecular mass, amorphous polymers with good thermal stability and improved solubility. mdpi.com | mdpi.com |

| 2,7-Diaminofluorene | Polycondensation in AcNMe2 or NMP | Produced a polyamide that was not soluble in common organic solvents. nasa.gov | nasa.gov |

| 2,5-Diaminofluorenone | Polycondensation in AcNMe2 or NMP | Resulted in a polyamide soluble in solvents like DMAc, NMP, and DMF. nasa.gov | nasa.gov |

| Various diamines with ether bridges | Solution Polycondensation | Polyamides with side benzamide (B126) groups showed improved solubility and good thermal stability. lew.ro | lew.ro |

Control of Polymerization Processes in Multi-Phase Systems

Effective control over polymerization in multi-phase systems, such as the interfacial polycondensation of this compound, is essential for tailoring the final properties of the polymer, including molecular weight, particle size, and film morphology. Several parameters can be manipulated to achieve this control.

Stirring Speed: As mentioned, the stirring rate directly influences the interfacial surface area and can shift the reaction from a diffusion-controlled to a kinetically-controlled regime. Current time information in Bangalore, IN. This affects not only the reaction rate but also the molecular weight of the polymer.

Monomer Concentration: The concentration of reactants, including this compound and the co-monomer (diamine or diol), impacts the polymer loading and its spatial distribution within the reaction system. mit.edu

Catalysts and Additives: Phase-transfer catalysts, such as quaternary ammonium salts, can accelerate the reaction rate and enhance the degree of polymerization. derpharmachemica.comgoogle.com The choice of the organic solvent is also critical as it affects reactant partitioning, diffusion rates, and the solubility of the growing polymer. derpharmachemica.com Similarly, the use of acid acceptors (e.g., sodium carbonate, pyridine) in the aqueous phase is crucial for neutralizing the HCl byproduct and activating the nucleophile. researchgate.netedrc.gov.eg

Molecular Weight Control: The molecular weight of the polymer can be precisely controlled by introducing monofunctional reagents, or "end-cappers". google.com These agents react with the growing polymer chains, terminating their growth and thus regulating the final molecular weight. google.com

The interplay of these factors allows for fine-tuning of the polymerization process to produce materials with desired characteristics for specific applications, such as the fabrication of high-performance reverse osmosis and nanofiltration membranes. edrc.gov.eghep.com.cn

Copolymerization and Co-polycondensation Approaches

Copolymerization provides a powerful strategy to modify and enhance the properties of polymers derived from this compound. By incorporating other monomers, it is possible to create materials with a balance of properties not achievable with homopolymers.

Integration with Terephthaloyl Chloride and Other Diacid Chlorides

A common approach to tailor the properties of polyamides and polyesters is to use a mixture of isophthaloyl chloride (IPC) and terephthaloyl chloride (TPC). The linear, rigid structure of TPC imparts high thermal stability and mechanical strength but often leads to poor solubility and processability. The kinked, meta-catenated structure of IPC disrupts chain packing, which enhances solubility and lowers the glass transition temperature.

By varying the ratio of IPC to TPC in the polymerization reaction, a wide range of copolyamides and copolyesters can be synthesized with properties intermediate between the two corresponding homopolymers. ijesi.orgjustia.com For example, copolyesters based on Bisphenol-A and a mixture of IPC and TPC have been commercialized. derpharmachemica.com This strategy has been used to develop materials with improved processability while retaining good thermal performance. researchgate.netgrafiati.com The commercial aramid fiber Technora® is a notable example of a high-performance copolymer, synthesized from terephthaloyl chloride and a mixture of p-phenylenediamine (B122844) and 3,4′-diaminodiphenyl ether, demonstrating the effectiveness of copolymerization in creating advanced materials. mdpi.comresearchgate.net

Design of Block and Graft Copolymer Architectures

Beyond random or alternating copolymers, this compound is utilized in the synthesis of more complex polymer architectures, such as block and graft copolymers. These structures allow for the combination of distinct polymer properties in a single material.

Block Copolymers: this compound can be used to form one of the blocks in a copolymer chain. For instance, a polystyrene-polyarylate (PS-b-PAr) block copolymer has been created where the PAr block was synthesized from a mixture of isophthaloyl and terephthaloyl dichlorides with bisphenol A. nipponsteel.com In another example, block copolymers containing polydimethylsiloxane (B3030410) (PDMS) have been synthesized by reacting PDMS with polyamide blocks made from isophthaloyl chloride and various diamines, leading to materials with modified surface properties and solubility. mdpi.com Diblock copolymers have also been synthesized by coupling a pre-formed polyamide based on isophthaloyl chloride (PABI) with a poly(p-benzamide) (PBA) block. kpi.ua

Graft Copolymers: Grafting involves attaching polymer chains as side branches to a main polymer backbone. A macromonomer method has been employed to create siloxane-grafted aromatic polyamides. In this approach, a polydimethylsiloxane (PDMS) chain with reactive amine end-groups (a macromonomer) is polycondensed with isophthaloyl chloride to form a polyamide backbone with PDMS grafts. mrs-j.org This architecture is designed to create durable membranes with high organic-permselectivity for pervaporation applications. mrs-j.org

These advanced architectural designs demonstrate the versatility of this compound in creating sophisticated polymeric materials where the properties can be precisely engineered through controlled synthesis.

Acylation Reactions

Acylation reactions utilizing this compound are crucial for building the backbone of various polymers and for modifying aromatic compounds. These reactions form strong carbon-carbon bonds and introduce ketone functionalities, which contribute to the thermal stability and rigidity of the resulting materials.

The Friedel-Crafts acylation is a primary method for creating aryl ketone linkages using this compound. The reaction involves an electrophilic aromatic substitution where an aromatic compound attacks the acyl chloride group, typically activated by a Lewis acid catalyst like aluminum chloride (AlCl₃).

The reaction pathway consists of several key steps:

Formation of the Electrophile : The Lewis acid catalyst coordinates with one of the acyl chloride groups of this compound. This polarization or outright formation of an acylium ion (R-C≡O⁺) creates a potent electrophile. byjus.com

Electrophilic Attack : The electron-rich aromatic ring of another monomer or compound attacks the electrophilic carbon of the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex, temporarily disrupting the aromaticity of the ring. byjus.comresearchgate.net

Deprotonation : A base, often the [AlCl₄]⁻ complex, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and forming the ketone linkage. The catalyst is regenerated in this process. byjus.com

Computational studies using Density Functional Theory (DFT) have been employed to analyze the energetics of these pathways. researchgate.netnih.gov Research has shown that when this compound is used in Friedel-Crafts reactions, the activation energy for the carbon-carbon bond formation differs from that when its isomer, terephthaloyl chloride, is used. researchgate.netnih.govresearchgate.netresearchgate.net For many related Friedel-Crafts acylation reactions, the rate-determining step is the formation of the acylium ion. researchgate.net The subsequent steps, such as the formation of the Wheland intermediate or the final deprotonation, can also be significant depending on the reactivity of the specific aromatic nucleophile involved. researchgate.net

This compound is a key reagent for the functionalization of aromatic compounds, leading to the synthesis of high-performance polymers like poly(arylene ether ketone)s (PAEKs). researchgate.netnih.gov In these reactions, this compound is reacted with aromatic di-ether monomers. The resulting polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in demanding fields such as aerospace and medical devices. semanticscholar.org

The meta-catenation from the isophthaloyl unit introduces kinks into the polymer chain, which can disrupt chain packing and improve solubility in organic solvents compared to polymers made from the para-isomer (terephthaloyl chloride). mdpi.comncl.res.in This structural modification allows for better processability without significantly compromising the desirable thermal properties. ncl.res.in For example, copolyamides prepared using this compound have demonstrated improved solubility and thermal performance. semanticscholar.org Furthermore, the ketone groups introduced via acylation can serve as sites for further chemical modification, allowing for the fine-tuning of material properties.

Friedel-Crafts Acylation: Reaction Pathways and Activation Energy Analysis

Advanced Functionalization Through Chain-End Modification

Controlling the nature of polymer chain ends is a sophisticated strategy for tailoring the macroscopic properties of a material. For polymers synthesized with this compound, which may have reactive acyl chloride termini, chain-end modification is a powerful tool.

End-capping is the process of terminating polymer chain growth by introducing a monofunctional reagent that reacts with the chain ends. google.com In polymerizations involving this compound, this technique is used to control the final molecular weight of the polymer and to enhance its stability, particularly its melt stability. google.com

By adding a carefully measured amount of a monofunctional capping agent, such as benzoyl chloride, the continued growth of the polymer chains is halted. google.com This allows for the production of polymers within a specific, narrow molecular weight range, which is crucial for ensuring consistent processing characteristics and final properties. google.com End-capping can also reduce the formation of gels and limit unwanted branching during polymerization. google.com For instance, in the synthesis of polyarylates, p-tert-butylphenol has been used as a capping agent to adjust molecular weights and improve thermal properties. researchgate.net Similarly, this compound itself has been used as an end-capping reagent to terminate unreacted amino groups in polyamide membranes, enhancing their resistance to chlorine. researchgate.net

Beyond molecular weight control, end-capping can introduce specific functional groups to the ends of polymer chains, imparting targeted properties to the final material. escholarship.org This strategy transforms a standard polymer into a highly functionalized material for specialized applications.

This approach allows for the creation of telechelic polymers—polymers with reactive groups at both ends. For example, N,N'-isophthaloylbis-2-pyrrolidone has been used as an initiator in the synthesis of nylon 4, creating polymers with acyllactam groups at both chain ends. researchgate.net These reactive ends can then be converted to other functional groups, such as carboxyl or amino groups, which can undergo further reactions like chain extension to significantly improve the thermal stability of the polymer. researchgate.net

Another example is the introduction of specific dyes or other molecular moieties to the chain ends. mdpi.com This can be achieved by reacting the acyl chloride end groups with a functional amine or alcohol. Such modifications can alter the polymer's solubility, enable it to participate in subsequent "click" reactions, or attach it to surfaces and biological molecules. escholarship.org

Development and Application of Advanced Materials from Isophthaloyl Dichloride

High-Performance Polymers and Composites

Isophthaloyl dichloride is a key monomer in the production of various high-performance polymers, including aromatic polyesters, polyamides (aramids), and polyimides. markwideresearch.comgrowthmarketreports.com These materials are sought after in industries like aerospace, automotive, and electronics due to their exceptional thermal, mechanical, and chemical properties. markwideresearch.comnih.gov The meta-oriented structure of IPC introduces flexibility into the polymer chain, which can influence properties like solubility and processability. kmci.co.krresearchgate.net

Aromatic Polyesters and Polyarylates with Enhanced Properties

Aromatic polyesters, or polyarylates, synthesized using this compound exhibit a combination of high thermal stability and good mechanical strength. ontosight.ai The incorporation of IPC, often in conjunction with other diacid chlorides like terephthaloyl chloride, allows for the tailoring of polymer properties. researchgate.net For instance, polyarylates containing isophthaloyl chloride moieties tend to have lower glass transition temperatures and better solubility compared to those made exclusively with terephthaloyl chloride, which can be advantageous for processing and film formation. researchgate.netrasayanjournal.co.in

Research has demonstrated that polyarylates derived from isophthaloyl chloride and various bisphenols can form tough, flexible, and transparent films. researchgate.netresearchgate.net These polymers generally show no significant weight loss at temperatures below 400°C, indicating high thermal stability. researchgate.net The specific properties of these polyarylates can be further modified by the chemical structure of the bisphenol co-monomer. For example, the introduction of bulky side groups can enhance solubility and inhibit crystallization. acs.org

Interactive Table: Properties of Isophthalic Polyesters

| Polymer Composition | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |

|---|---|---|---|

| BAP/ISO | 0.51 | 200 | >440 |

| BF/ISO | 0.62 | 274 | >450 |

Data sourced from studies on isophthalic polyesters synthesized from 4,4′-(1-phenylethylidene) bisphenol (BAP) and 4,4′-(9-fluorenylidene) bisphenol (BF) with this compound (ISO). acs.org

Polyamides and Aramids for Demanding Environments

This compound is a fundamental building block for meta-aramids, a class of aromatic polyamides known for their exceptional thermal and chemical resistance. kmci.co.krmdpi.com These polymers are used in applications requiring high performance in harsh conditions, such as protective clothing and industrial filters. myskinrecipes.com

The mechanical properties of aramids derived from this compound can be significantly enhanced by modifying the polymer backbone. For example, the introduction of heteroaromatic rings, such as bithiazole and thiazolo-thiazole groups, into the main chain of copolyamides prepared from aromatic diamines and isophthaloyl chloride has been shown to improve strength and modulus compared to commercial meta-aramids. mdpi.com In one study, a heterocyclic meta-aramid containing a benzimidazole (B57391) structure, synthesized from m-phenylenediamine (B132917), 2-(4-aminophenyl)-5-benzimidazole, and this compound, exhibited a tensile strength of up to 0.84 GPa and a modulus of 16.66 GPa, with an elongation at break of 20%. scilit.com These improvements are attributed to the increased rigidity of the molecular chains and strengthened hydrogen bonds. scilit.com

Interactive Table: Mechanical Properties of Modified Aramids

| Aramid Type | Tensile Strength (GPa) | Modulus (GPa) | Elongation at Break (%) |

|---|

Data from a study on a heterocyclic meta-aramid fiber containing a benzimidazole structure. scilit.com

The thermal stability of aramids is a key performance characteristic. The incorporation of heterocyclic structures into the polymer backbone has been shown to increase thermal performance. For instance, a heterocyclic modified meta-aramid (h-aramid) demonstrated a glass transition temperature (Tg) of 302°C and a melting temperature (Tm) of 356°C, which are approximately 30°C and 40°C higher, respectively, than those of standard m-aramid. scilit.com The temperature for 10% weight loss was also higher, indicating enhanced thermal stability. scilit.com

Aramids generally exhibit good chemical resistance due to their aromatic structure and strong intermolecular forces. nih.gov They are typically soluble only in polar aprotic solvents. nih.gov The specific chemical resistance can be influenced by the monomer composition and the presence of modifying groups.

This compound contributes to the inherent flame retardancy of the polymers it forms. thermofisher.commade-in-china.comkmci.co.kr The mechanism of flame retardancy in these polymers is often multifaceted. One key aspect is their tendency to char upon exposure to heat. researchgate.net This char layer acts as a physical barrier, insulating the underlying material from the heat source and reducing the release of flammable gases. researchgate.netmdpi.com

In phosphorus-containing polyarylates derived from isophthaloyl chloride, the flame retardant mechanism can involve both condensed-phase and gas-phase activity. mdpi.com In the condensed phase, phosphorus-containing compounds can promote the formation of a protective char layer. mdpi.com In the gas phase, phosphorus-containing species can be released and act as radical scavengers, interrupting the combustion cycle. mdpi.com The introduction of bromine into the polymer backbone of polyarylates has also been shown to significantly enhance fire retardancy. researchgate.net

Optimization of Thermal Stability and Chemical Resistance

Polyimides and Polyacrylates in Advanced Applications

This compound also serves as a monomer in the synthesis of polyimides and polyacrylates for advanced applications. markwideresearch.comgrowthmarketreports.comorganicintermediate.com Polyimides derived from IPC are utilized in the electronics industry for applications such as flexible circuits and insulating films due to their excellent thermal stability and electrical insulation properties. growthmarketreports.com The demand for these materials is driven by the trend toward miniaturization and enhanced performance in electronic devices. growthmarketreports.com

Polyacrylates synthesized using isophthaloyl chloride are also used in various high-performance applications. organicintermediate.comtheoremchem.comkaiyuan-chemical.com These materials can be found in coatings, adhesives, and composites where durability and resistance to environmental factors are crucial. markwideresearch.comontosight.ai

High-Temperature Resistant Resins

This compound is a key monomer in the production of high-performance, high-temperature resistant resins, most notably aramids (aromatic polyamides) and poly(ether ketone)s. chinachemicalproducts.comfengmuchem.comkaiyuan-chemical.comtheoremchem.comhaihangchem.com These materials are sought after in industries where components are exposed to extreme thermal and mechanical stress.

The synthesis of these resins typically involves polycondensation reactions. For instance, aramids are synthesized by reacting this compound with aromatic diamines. chinachemicalproducts.comfengmuchem.com The resulting polymers possess a rigid backbone of aromatic rings linked by amide groups, which imparts excellent thermal stability and mechanical properties. mdpi.com Similarly, poly(ether ketone-ketone)s can be synthesized through an electrophilic substitution reaction between this compound and diaryl ether compounds. csic.escsic.es This process, often carried out as a precipitation polycondensation, yields polymers with high molecular weights and regular structures. csic.es

Research into N-methyl substituted aromatic polyamides derived from this compound has shown that such modifications can lead to lower glass transition temperatures and improved solubility in chlorinated solvents without compromising thermal stability. nasa.gov Furthermore, the incorporation of heteroaromatic groups like bithiazole and thiazolo-thiazole into the main chain of aramids synthesized with isophthaloyl chloride has been shown to enhance their thermal performance and mechanical properties, surpassing those of some commercial aramids. mdpi.com The development of aromatic polyesters from isophthaloyl chloride and various diols has also yielded materials with high thermal stability, with degradation temperatures often exceeding 400°C. rasayanjournal.co.in

Advanced Membrane Technologies

This compound is a fundamental component in the fabrication of advanced membranes, particularly thin-film composite (TFC) membranes used in water purification and biomedical applications. cellulosechemtechnol.ro

Thin-Film Composite (TFC) Membranes for Water Purification

TFC membranes are the cornerstone of modern desalination and water purification systems. ecu.edu.au They typically consist of an ultrathin, selective polyamide layer formed by interfacial polymerization on a porous support. ecu.edu.au this compound is a frequently used acyl chloride monomer in this process, reacting with an amine monomer at the interface of two immiscible liquids to form the polyamide layer. cellulosechemtechnol.ro

In reverse osmosis (RO) and nanofiltration (NF) systems, the polyamide layer acts as a barrier, allowing water molecules to pass through while rejecting dissolved salts and other contaminants. google.com The choice of monomers is critical in determining the membrane's performance. For instance, reacting this compound with m-phenylenediamine (MPD) is a common method to create TFC membranes for NF applications. njit.edu The combination of isophthaloyl chloride with other acyl halides like trimesoyl chloride (TMC) has been shown to produce membranes with both high salt rejection and improved water flux. rsc.orggoogle.com The use of this compound with poly(ethyleneimine) (PEI) has also been explored for creating RO and NF membranes. njit.edunjit.eduresearchgate.net

The performance of TFC membranes is highly sensitive to the synthesis conditions, including monomer concentration, stoichiometry, and reaction parameters. rsc.orgsemanticscholar.org The molar ratio of the amine monomer to the acyl chloride monomer directly influences the cross-linking density of the polyamide layer, which in turn affects the membrane's permeability and selectivity. rsc.org For example, increasing the concentration of this compound in relation to its amine counterpart can lead to a denser, more cross-linked polyamide layer, often resulting in higher salt rejection but lower water flux. rsc.orgmdpi.com

Other reaction parameters such as reaction time and curing temperature also play a significant role. rsc.orgsemanticscholar.org A longer reaction time or a higher curing temperature can lead to a thicker and more cross-linked polyamide layer, which generally enhances salt rejection. mdpi.com However, there is a complex interplay between these parameters, and optimization is necessary to achieve the desired balance of high water flux and high salt rejection. rsc.orgsemanticscholar.org The addition of certain additives to the monomer solutions can also modify the properties of the resulting membrane. utm.my

Below is an interactive table summarizing the effects of various synthesis parameters on TFC membrane performance when using this compound.

| Parameter | Effect on Water Flux | Effect on Salt Rejection | Rationale |

| Increasing ICL Concentration | Generally Decreases | Generally Increases | Leads to a denser and more cross-linked polyamide layer, increasing resistance to water passage but improving ion exclusion. rsc.orgmdpi.com |

| Increasing Amine Monomer Concentration | Generally Decreases | Generally Increases | A higher concentration of amine monomers can result in a thicker and more cross-linked polyamide layer. rsc.org |

| Increasing Reaction Time | Generally Decreases | Generally Increases | Allows for more complete polymerization and a more developed, thicker polyamide layer. mdpi.com |

| Increasing Curing Temperature | Can Increase then Decrease | Generally Increases | Higher temperatures can enhance monomer diffusion and reaction rates, leading to a more cross-linked structure. rsc.orgmdpi.com |

A significant challenge for polyamide TFC membranes is their susceptibility to degradation by chlorine, which is commonly used as a disinfectant in water treatment. acs.orgresearchgate.netnih.gov The amide linkages in the polyamide layer can be attacked by chlorine, leading to a decline in membrane performance. acs.orgresearchgate.netnih.gov Research has focused on developing chlorine-resistant membranes. One effective strategy involves a secondary interfacial polymerization step using isophthaloyl chloride as a chain-terminating reagent to react with and eliminate residual amino groups, which are vulnerable to chlorine attack. acs.orgresearchgate.netnih.gov This modification has been shown to significantly improve the chlorine resistance of RO membranes without negatively impacting their desalination performance. acs.orgresearchgate.netnih.gov

Fouling, the accumulation of unwanted materials on the membrane surface, is another major operational issue that reduces membrane efficiency. mdpi.com Strategies to improve anti-fouling properties include modifying the membrane surface to make it more hydrophilic. rsc.org The incorporation of hydrophilic monomers or the grafting of hydrophilic polymers onto the membrane surface can reduce the adhesion of foulants. mdpi.com

Influence of Monomer Stoichiometry and Reaction Parameters on Membrane Performance

Biomedical Membranes and Biocompatible Materials

The versatility of this compound extends to the biomedical field, where it is used to create biocompatible membranes and materials. By cross-linking proteins like albumin and fibrinogen with this compound at a liquid-liquid interface, robust micro-membranes can be formed. nih.govresearchgate.net The permeability of these membranes can be controlled by the choice of protein and cross-linking conditions. nih.govresearchgate.net Such membranes have potential applications in creating microbioreactors that can support cell growth by allowing for the controlled transport of nutrients. nih.gov

Furthermore, this compound is used in the synthesis of biocompatible polymers for drug delivery and other biomedical applications. For example, poly(L-lysine iso-phthalamide) is a pH-responsive, biocompatible polymer that can facilitate the intracellular delivery of therapeutic agents. oatext.com By grafting molecules like vitamin E onto this polymer backbone, dual-function materials with both cell-permeating and antioxidative properties can be created. oatext.com Additionally, aromatic polyamides containing phosphorylcholine (B1220837) groups, synthesized using a diamine monomer and isophthaloyl chloride, have demonstrated excellent biocompatibility and potential for use in durable biomedical devices. mrs-j.org Unsaturated polyesters synthesized from this compound have also been investigated for their biocompatibility and potential use in tissue engineering scaffolds. uc.pt

Protein Crosslinking for Membrane Formation (e.g., Albumin, Fibrinogen)

Nanocomposite Membranes for Enhanced Separation Efficiencies

This compound is a key monomer in the fabrication of thin-film composite (TFC) membranes, which are a cornerstone of modern separation technologies like reverse osmosis and nanofiltration. ecu.edu.auacs.org These membranes typically consist of an ultrathin, highly cross-linked selective layer formed by interfacial polymerization on top of a porous support. acs.org IPC is reacted with an amine monomer, such as m-phenylenediamine (MPD) or piperazine (B1678402) (PIP), to form this selective polyamide layer. acs.orgmdpi.com

The performance of these membranes can be significantly enhanced by creating nanocomposite structures. This involves incorporating nanomaterials into the polyamide layer or modifying the monomers themselves. For example, researchers have combined IPC with other multifunctional acyl chlorides, such as 3,3′,5,5′-biphenyl tetraacyl chloride (BTEC), to act as a cross-linking agent. researchgate.net By adjusting the ratio of the linear monomer (IPC) to the cross-linking agent (BTEC), the network pore size of the polyamide film can be precisely controlled. researchgate.net Increasing the fraction of IPC was found to increase both water flux and salt rejection, a desirable outcome for seawater desalination. researchgate.net

In another approach, metal-organic frameworks (MOFs) have been incorporated to create advanced nanocomposite membranes. In one study, a MIL-125-NH2 MOF was decorated onto a ceramic support using interfacial polymerization, with IPC serving as the organic crosslinker. bohrium.com The resulting membrane exhibited super-hydrophilic and underwater super-oleophobic properties, demonstrating high efficiency and flux for oil/water emulsion separation. bohrium.com

Table 3: Performance of this compound-Based Nanocomposite Membranes

| Membrane Type | Key Components | Application | Key Finding | Reference |

|---|---|---|---|---|

| Polyamide TFC | IPC + BTEC + MPD | Seawater Desalination | Increasing IPC fraction (to 70%) increased water flux to 43.7 L/m²h and salt rejection to 99.7%. | researchgate.net |

| MOF-Decorated Ceramic | IPC + MIL-125-NH2 MOF | Oily Wastewater Treatment | Achieved >99% oil rejection with water flux up to 2100 Lm−2 h−1. | bohrium.com |

| MWCNT-Grafted Polyamide | IPC + MPD + MWCNTs | Desalination | Incorporation of MWCNTs increased Young's modulus, tensile strength, and salt rejection. | mdpi.com |

Nanomaterials and Nanocomposites

The use of this compound extends beyond membranes into the broader field of nanomaterials and nanocomposites. Its ability to form robust polymer matrices, such as aramids, provides an excellent host for various nano-fillers. This combination leads to hybrid materials with properties that are significantly superior to the individual components, opening up applications in structural materials, environmental remediation, and advanced electronics.

Aramid/Layered Silicate (B1173343) (Clay, Montmorillonite) Nanocomposites

Aramid/layered silicate nanocomposites are a class of high-performance materials created by embedding nano-scale clay particles, such as montmorillonite (B579905), within an aromatic polyamide (aramid) matrix. The aramid matrix is synthesized via low-temperature solution polymerization, where an aromatic diamine (e.g., 4,4′-oxydianiline or 4-aminophenylsulfone) is reacted with isophthaloyl chloride. cambridge.orgresearchgate.netcambridge.org

To achieve a homogeneous dispersion of the clay platelets within the polymer, which is crucial for enhancing material properties, a solution intercalation method is employed. cambridge.orgpublish.csiro.au This process is facilitated by modifying the surface of the hydrophilic clay to make it organophilic, for example, by treating it with molecules like p-aminobenzoic acid or long-chain alkyl diamines. cambridge.orgcambridge.orgpublish.csiro.au Furthermore, chemical interactions between the polymer and the clay can be promoted by end-capping the aramid chains with reactive groups, such as carbonyl chloride or amine groups, which can bond with the modified clay surface. cambridge.orgresearchgate.netcambridge.org

The resulting nanocomposites exhibit significant improvements in their physical properties. Research has shown that even small loadings of organoclay (e.g., 2-6 wt%) can lead to substantial increases in tensile strength and modulus. cambridge.orgpublish.csiro.aucambridge.org Thermal stability is also enhanced, with the nanocomposites showing higher thermal decomposition temperatures and increased glass transition temperatures (Tg) compared to the pure aramid. cambridge.orgpublish.csiro.aucambridge.org Additionally, the incorporation of clay layers acts as a barrier to mass transport, leading to a notable decrease in water absorption. cambridge.orgpublish.csiro.au

Table 4: Effect of Organoclay Loading on Aramid Nanocomposite Properties

| Organoclay Loading (wt%) | Effect on Tensile Modulus | Effect on Glass Transition Temp. (Tg) | Effect on Water Uptake | Reference |

|---|---|---|---|---|

| 0 (Pure Aramid) | Baseline | ~78-118 °C | High (~5.7%) | cambridge.orgpublish.csiro.aucambridge.org |

| 2-6 | Significant Increase | Increase | Decrease | cambridge.orgpublish.csiro.aucambridge.org |

| 12-16 | May decrease past optimum | Peak Increase (e.g., 110-123°C) | Further Decrease | cambridge.orgpublish.csiro.aucambridge.org |

Mesoporous Silica (B1680970)/Polymer Nanocomposites

Mesoporous silica nanoparticles (MSNs) are noted for their high surface area, tunable pore sizes, and functionalizable surfaces, making them excellent candidates for inclusion in polymer matrices to create advanced nanocomposites. mdpi.complos.org While this compound can be used to synthesize the polymer matrix (such as polyamides or polyesters), the focus of much research is on the functionalization of the silica and its incorporation into various polymers to create materials for specific applications, particularly in adsorption and catalysis. nih.gov

The synthesis of these nanocomposites can be achieved through methods like solution casting, where modified mesoporous silica is dispersed in a polymer solution before the solvent is evaporated. plos.org For example, large-pore mesoporous silica (FDU-12) has been modified with silane (B1218182) coupling agents and then incorporated into polymer matrices like poly(methyl methacrylate) (PMMA) and Nylon 6. plos.org The resulting nanocomposites possess abundant active sites and a large surface area, making them highly effective for adsorbing heavy metals like lead (Pb(II)) from aqueous solutions. plos.org The polymer matrix provides structural integrity, while the mesoporous silica provides the high surface area and active sites for adsorption.

Table 5: Performance of Mesoporous Silica/Polymer Nanocomposites in Adsorption

| Nanocomposite Type | Mesoporous Silica | Polymer Matrix | Application | Key Property | Reference |

|---|---|---|---|---|---|

| FDU-12-MA/PMMA | Methacrylate-modified FDU-12 | Poly(methyl methacrylate) | Pb(II) Removal | Good adsorption affinity due to large surface area and active sites. | plos.org |

| FDU-12-TA/NY6 | Triamine-modified FDU-12 | Nylon 6 | Pb(II) Removal | Good performance in removing Pb(II) from aqueous solutions. | plos.org |

Magnetic Nanocomposites for Environmental Remediation (e.g., Heavy Metal Adsorption)

Magnetic nanocomposites represent a significant advancement in environmental remediation technology, as they combine high adsorption capacity with the ability to be easily separated from treated water using a magnetic field. mdpi.com this compound has been used as a key functionalizing agent in the synthesis of novel magnetic nanocomposites designed for the efficient removal of heavy metals. researchgate.net

A multi-step synthesis process has been developed to create these materials. It begins with magnetic iron oxide (Fe3O4) nanoparticles, which are first coated with a silica (SiO2) shell. researchgate.net This core-shell structure is then functionalized with (3-aminopropyl)triethoxysilane (APTES), which introduces amine groups onto the surface. Subsequently, these amine groups are reacted with this compound. The IPC acts as a linker or further functionalizing agent, preparing the surface for hybridization with nano montmorillonite (MMT) clay. researchgate.net

The resulting Fe3O4@SiO2-APTES@IPC/MMT nanocomposite has been successfully used to remove toxic heavy metal ions such as Lead (Pb2+) and Cadmium (Cd2+) from aqueous solutions. researchgate.net Adsorption studies show that the process is highly efficient and fits well with the pseudo-second-order kinetic model and the Langmuir isotherm model. researchgate.net This suggests that the adsorption occurs as a monolayer on the uniform surface of the nanocomposite, driven by the various functional groups introduced during the synthesis. researchgate.netumsida.ac.id

Table 6: this compound in Magnetic Nanocomposites for Heavy Metal Removal

| Nanocomposite Structure | Target Pollutants | Adsorption Model Fit | Significance | Reference |

|---|---|---|---|---|

| Fe3O4@SiO2-APTES@IPC/MMT | Pb(II), Cd(II) | Langmuir Isotherm, Pseudo-second-order kinetics | Efficient monolayer adsorption on a uniform surface; easy magnetic separation. | researchgate.net |

Interfacial Interactions and Dispersion Dynamics in Nanocomposite Systems

The integration of nanoscale fillers into polymer matrices derived from this compound (IDC) is a key strategy for developing advanced materials with enhanced properties. The performance of these nanocomposites is critically dependent on the interfacial interactions between the polymer and the nanoparticles, as well as the quality of nanoparticle dispersion. This compound is a crucial monomer in the synthesis of high-performance semi-aromatic polyamides and aramids, often through interfacial polymerization. This process, occurring at the interface of two immiscible liquids, allows for the in-situ incorporation of nanoparticles.

Strong interfacial adhesion is paramount for effective stress transfer from the polymer matrix to the reinforcing nanofiller, leading to improved mechanical properties. In polyamide nanocomposites synthesized using IDC, hydrogen bonding between the amide groups (N-H···O=C) of the polymer chain and functional groups on the nanoparticle surface (e.g., hydroxyl groups on halloysite (B83129) nanotubes or graphene oxide) plays a significant role. ontosight.aimdpi.com This interaction promotes better compatibility and adhesion between the organic and inorganic phases.

Achieving a homogeneous dispersion of nanoparticles within the polymer matrix is a significant challenge due to their tendency to agglomerate. To overcome this, surface modification of the nanoparticles is a widely used strategy. For instance, montmorillonite (MMT) clay, which is hydrophilic, is often rendered organophilic by treating it with swelling agents like dodecylamine (B51217) or diamines before being incorporated into the aramid matrix. scispace.comrug.nl Furthermore, coupling agents such as 3-aminopropyltriethoxysilane (B1664141) (APTES) can be grafted onto the surface of nanoparticles like MMT or silica (SiO₂). rug.nlresearchgate.net These agents act as a bridge; the silane groups react with the nanoparticle surface, while the amine groups can react with the acid chloride ends of the growing polymer chains, creating strong covalent bonds at the interface. rug.nl This enhanced interaction facilitates the exfoliation and intercalation of clay platelets within the polymer matrix, leading to significant improvements in tensile strength, elongation, and thermal stability. rug.nlmarkwideresearch.com

The dynamics of dispersion are also influenced by the processing method. Techniques like high-speed mixing and ultrasonication are employed to break down nanoparticle agglomerates and distribute them uniformly throughout the polymer solution or melt before or during polymerization. scispace.comnih.gov The successful dispersion and strong interfacial bonding in these systems have been confirmed through characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Transmission Electron Microscopy (TEM). ontosight.aimdpi.comscispace.comrug.nlmarkwideresearch.com